N'-(bicyclo[2.2.1]hept-2-ylidene)-4-(dimethylamino)benzohydrazide
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Overview
Description
N’~1~-BICYCLO[2.2.1]HEPT-2-YLIDEN-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is a complex organic compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]heptane ring system fused with a benzohydrazide moiety, which includes a dimethylamino group. The compound’s structure imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-BICYCLO[2.2.1]HEPT-2-YLIDEN-4-(DIMETHYLAMINO)BENZOHYDRAZIDE typically involves the reaction of bicyclo[2.2.1]hept-2-ene with 4-(dimethylamino)benzohydrazide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’~1~-BICYCLO[2.2.1]HEPT-2-YLIDEN-4-(DIMETHYLAMINO)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, thiols.
Scientific Research Applications
N’~1~-BICYCLO[2.2.1]HEPT-2-YLIDEN-4-(DIMETHYLAMINO)BENZOHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N’~1~-BICYCLO[2.2.1]HEPT-2-YLIDEN-4-(DIMETHYLAMINO)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their function. These interactions can lead to changes in cellular pathways, affecting processes like cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound used in polymerization reactions.
Norbornene: Another bicyclic compound with applications in organic synthesis and materials science.
Bicyclo[2.2.1]heptane: A saturated analog with different reactivity and applications.
Uniqueness
N’~1~-BICYCLO[2.2.1]HEPT-2-YLIDEN-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is unique due to its combination of a bicyclic ring system and a benzohydrazide moiety with a dimethylamino group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H21N3O |
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Molecular Weight |
271.36 g/mol |
IUPAC Name |
N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C16H21N3O/c1-19(2)14-7-5-12(6-8-14)16(20)18-17-15-10-11-3-4-13(15)9-11/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,18,20)/b17-15+ |
InChI Key |
WSPOVTPLKHUSIO-BMRADRMJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N/N=C/2\CC3CCC2C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN=C2CC3CCC2C3 |
Origin of Product |
United States |
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